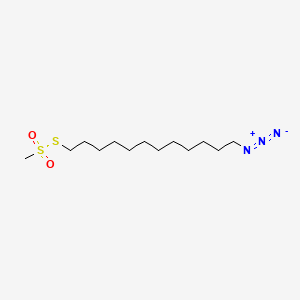

12-Azidododecylmethanethiosulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Proteomics Research

12-Azidododecylmethanethiosulfonate is used in proteomics research . It reacts rapidly and specifically with thiols to form mixed disulfides . This property makes it a valuable tool for studying protein structure and function.

Biochemical Studies

This compound has been used in various biochemical studies. For example, it has been used in research to understand the role of thiols in biological systems . Thiols are important in many biological processes, including enzyme catalysis, protein structure, and cellular defense against oxidative stress.

Synthesis of Biobased ω-Aminocarboxylic Acids

12-Azidododecylmethanethiosulfonate can be used in the synthesis of biobased ω-aminocarboxylic acids . These acids serve as building blocks for polyamides, which are important industrial polymers .

Precursor for Nylon-12

In recent years, multienzyme cascades have been developed for the synthesis of 12-aminododeceneoic acid, a precursor for nylon-12, starting from linoleic acid . 12-Azidododecylmethanethiosulfonate could potentially be used in similar processes.

Enzyme Cascade Reactions

A three-enzyme cascade comprising soybean lipoxygenase (LOX-1), hydroperoxide lyase (HPL CP-N), and ω-transaminase was established for the first time . A one-pot transformation of linoleic acid to 12-aminododecenoic acid, a precursor of nylon-12, was achieved . 12-Azidododecylmethanethiosulfonate could potentially be used in similar enzyme cascade reactions.

Antimicrobial Activity

While not directly related to 12-Azidododecylmethanethiosulfonate, it’s worth noting that similar compounds, such as 12-bromodehydroabietic acid, have been found to have antimicrobial activity . It’s possible that 12-Azidododecylmethanethiosulfonate could have similar properties.

将来の方向性

While specific future directions for 12-Azidododecylmethanethiosulfonate are not mentioned in the sources I found, azides are a topic of ongoing research due to their utility in chemical synthesis and bioconjugation . Future research may focus on developing safer and more efficient methods for synthesizing and using azides, as well as exploring new applications for these versatile reagents.

作用機序

Target of Action

12-Azidododecylmethanethiosulfonate is a chemical compound that reacts rapidly and specifically with thiols to form mixed disulfides . Thiols, also known as mercaptans, are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in biological systems, participating in various enzymatic reactions and maintaining the structural integrity of proteins.

Mode of Action

The compound’s mode of action is based on its ability to react with thiols. This reaction results in the formation of mixed disulfides, altering the chemical structure and function of the target molecules . .

特性

IUPAC Name |

1-azido-12-methylsulfonylsulfanyldodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2S2/c1-20(17,18)19-13-11-9-7-5-3-2-4-6-8-10-12-15-16-14/h2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHBVKJTDVAERM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCCCCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724360 |

Source

|

| Record name | S-(12-Azidododecyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215670-42-0 |

Source

|

| Record name | S-(12-Azidododecyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)